molecular formula C8H9F2N B1419815 2,2-Difluoro-1-phenylethan-1-amine CAS No. 773127-20-1

2,2-Difluoro-1-phenylethan-1-amine

Cat. No.: B1419815
CAS No.: 773127-20-1
M. Wt: 157.16 g/mol
InChI Key: DYKGDAUEEKXLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-phenylethan-1-amine is an organic compound with the molecular formula C8H9F2N. It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethylamine chain, which is further connected to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with difluoromethylamine and fluoroacetone. This reaction requires careful control of reaction conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to achieve large-scale synthesis. The use of specialized equipment and reagents ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,2-Difluoro-1-phenylethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Comparison: Compared to its analogs, this compound exhibits unique properties due to the specific positioning of fluorine atoms. This positioning influences its reactivity and interaction with other molecules, making it distinct in its applications and effectiveness .

Properties

CAS No.

773127-20-1

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2,2-difluoro-1-phenylethanamine

InChI

InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2

InChI Key

DYKGDAUEEKXLNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-difluoro-1-phenylethanone (1 g, 6.4 mmol) in toluene (32 mL) at room temperature was added LiHMDS (1M in THF) (7.05 mL, 7.05 mmol). The reaction mixture was stirred for 30 min, followed by addition of BH3-DMS (1.216 mL, 12.81 mmol). The reaction mixture was stirred for 1 h. After cooling at 0° C., aqueous 2 N NaOH solution was carefully added over 5 min (Caution! gas evolution). The reaction was stirred for 1 h. The layer was separated and washed with water and brine. After dried over sodium sulfate, HCl in MeOH (7.17 mL, 8.97 mmol) was added to form a white precipitate. The precipitate was filtered off, washed with ether, and dried in vacuo yielding 2,2-difluoro-1-phenylethanamine (21%). 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (s, 5H), 6.52-6.07 (m, 1H), 4.78-4.69 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-DMS
Quantity
1.216 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium sulfate, HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.17 mL
Type
reactant
Reaction Step Four

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